molecular formula C15H15ClN4O2 B2730339 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034300-40-6

5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2730339
CAS No.: 2034300-40-6
M. Wt: 318.76
InChI Key: JRNILGNZDPEALE-UHFFFAOYSA-N
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Description

5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine and pyridine rings through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound could have potential applications in medicinal chemistry, particularly in the design of new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine: can be compared with other pyrrolidine, pyrimidine, and pyridine derivatives.

    This compound: is unique due to its specific combination of these three rings, which may impart distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its structural complexity and the potential for diverse chemical reactivity. Its combination of different heterocyclic rings makes it a versatile molecule for various applications in research and industry.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-10-13(3-2-5-17-10)14(21)20-6-4-12(9-20)22-15-18-7-11(16)8-19-15/h2-3,5,7-8,12H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNILGNZDPEALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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